molecular formula C₁₀H₁₀N₂S B1145926 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine CAS No. 893738-44-8

5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine

Cat. No. B1145926
CAS RN: 893738-44-8
M. Wt: 190.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine involves several key steps and methodologies. For example, 5-Phenyl-2-pyridinamine (PPA), a structurally related compound, was synthesized from 2,5-pyridinediamine and 5-nitro-2-pyridinamine through multi-step processes. These methods highlight the complexity and the synthetic routes employed to create structurally complex pyridinamines and their derivatives for further biological and chemical studies (Stavenuiter et al., 1985).

Molecular Structure Analysis

The molecular structure of related pyridine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, reveals nearly planar configurations stabilized by intramolecular interactions. These studies provide insights into how substituents like the methylsulfanyl group influence the overall molecular conformation and stability through various non-covalent interactions (Suresh et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine and similar compounds can be complex, involving various transformations. For instance, derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines exhibit specific reactions under solvent-free conditions, showcasing the influence of the methylsulfanyl group on the chemical reactivity and potential applications of these compounds (Shtaitz et al., 2023).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as spectroscopic studies on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, reveal critical information about the molecular vibrations, electronic structures, and potential optical behaviors. These studies are essential for understanding the fundamental physical characteristics that dictate the behavior of these compounds under different conditions (Alzoman et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine-related compounds include their reactivity patterns, interaction with other molecules, and potential applications in various chemical reactions. For example, the synthesis and reactivity of 4-thiopyrimidine derivatives highlight the role of the methylsulfanyl group in influencing the chemical properties and potential biological activities of these molecules (Stolarczyk et al., 2018).

Scientific Research Applications

Synthesis and Structural Studies

Research has been conducted on the synthesis of related compounds, such as 5-phenyl-2-pyridinamine (PPA), which is a pyrolysis product of phenylalanine and has potential carcinogenic properties due to its structural similarity to aminobiphenyls. Different synthetic routes have been developed for PPA and its possible metabolites for biological studies, showcasing a methodological diversity in obtaining these compounds and their derivatives for further experimental investigation (Stavenuiter et al., 1985).

Chemical Properties and Reactions

The oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine has been studied, leading to derivatives with varied sulfur oxidation states, demonstrating the chemical versatility and potential for functional modifications of the core pyridinamine structure. These derivatives exhibit interesting properties, such as spin-crossover behavior, which is significant in the context of materials science and molecular electronics (Cook et al., 2015).

Potential Biological Applications

The compound 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been identified as a selective and orally active cyclooxygenase-2 inhibitor, highlighting its potential therapeutic relevance. This class of compounds represents a promising direction for the development of new anti-inflammatory drugs, offering a basis for further pharmacological exploration (Friesen et al., 1998).

Material Science Applications

The study of iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands has revealed intricate interactions between spin-crossover phenomena and crystallographic phase changes. Such findings contribute to the understanding of molecular materials that can switch physical properties in response to external stimuli, making them applicable in sensors and switches (Cook et al., 2015).

properties

IUPAC Name

5-(4-methylsulfanylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASVSYPWLDYLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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